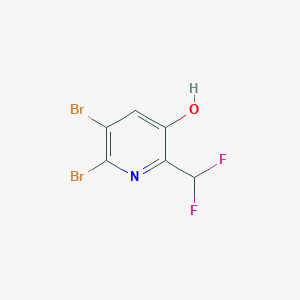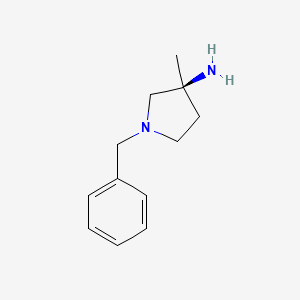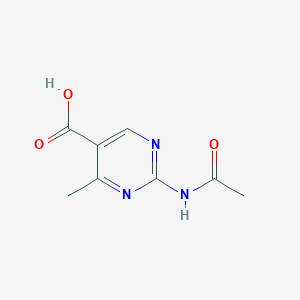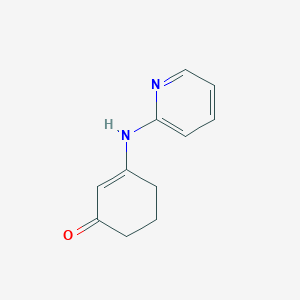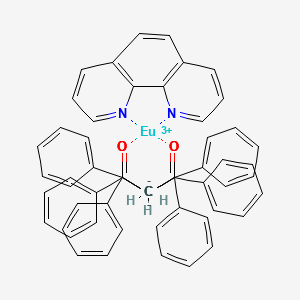
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline” is a coordination complex that consists of 1,3-diphenylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline. This complex is known for its luminescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-1,3-dione can be synthesized through the Claisen condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium ethoxide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Europium(3+) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline can be prepared by mixing the ligands with europium chloride in a suitable solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting complex is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this complex involves large-scale synthesis of the individual components followed by their coordination. The process is optimized for high yield and purity, often involving automated systems for mixing, reaction control, and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: α-Iodo derivatives of 1,3-diphenylpropane-1,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is extensively used in scientific research due to its unique luminescent properties . Some of the key applications include:
Chemistry: Used as a luminescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The luminescent properties of the complex arise from the energy transfer between the ligands and the europium ion. Upon excitation, the ligands absorb energy and transfer it to the europium ion, which then emits light. This process involves several molecular orbitals and pathways, including the π-π* transitions in the ligands and the f-f transitions in the europium ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-1,3-butanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Hexafluoroacetylacetone
Uniqueness
The 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is unique due to its high luminescence efficiency and stability. The combination of 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline as ligands provides a synergistic effect, enhancing the overall luminescent properties of the europium ion .
Eigenschaften
Molekularformel |
C57H41EuN2O6 |
|---|---|
Molekulargewicht |
1001.9 g/mol |
IUPAC-Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChI-Schlüssel |
WXUAPKMSUYUWBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
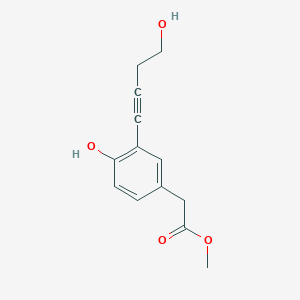
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
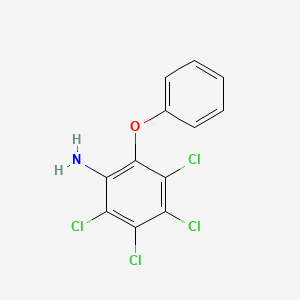
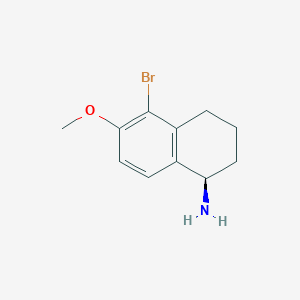
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
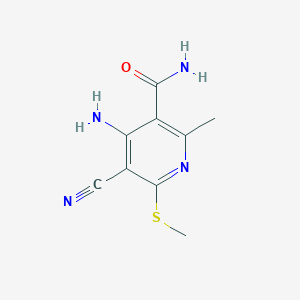
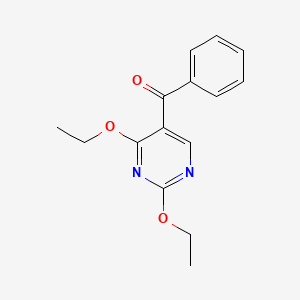
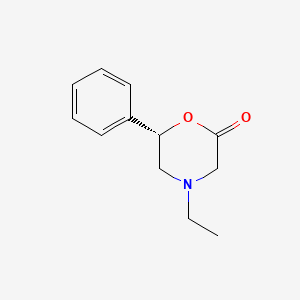
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
